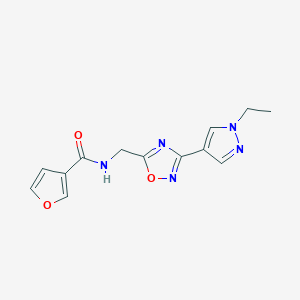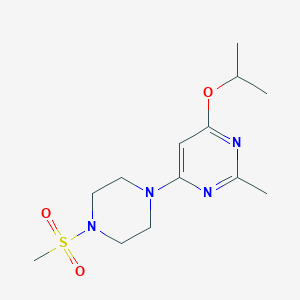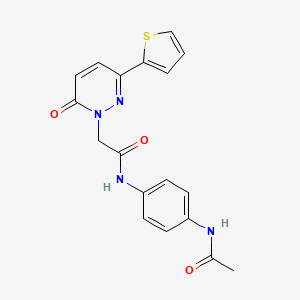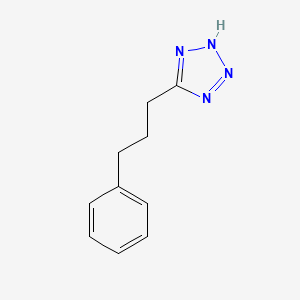![molecular formula C16H18N2O5 B2409282 ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate CAS No. 1242837-22-4](/img/structure/B2409282.png)
ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a pyrimidine ring structure, given the presence of a “dihydropyrimidin” in its name . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as triazole-pyrimidine hybrids, have been synthesized for their potential neuroprotective and anti-neuroinflammatory properties . These compounds were synthesized and characterized using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrimidine ring, given the “dihydropyrimidin” in its name . Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms .
Applications De Recherche Scientifique
Synthesis and Antitumor Activities
Ethyl [3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate, a compound structurally similar to synthesized derivatives in the study by Xiong Jing (2011), has been found to exhibit selective anti-tumor activities. This research suggests its potential application in cancer treatment, where the R-configuration of the compound contributes to its effectiveness (Xiong Jing, 2011).
Catalyst in Organic Synthesis
Ni Shu-jing (2004) reported the synthesis of a compound similar to this compound using strong acidic ion-exchange membranes. This study highlights the role of such compounds in facilitating chemical reactions, showcasing their importance in organic synthesis (Ni Shu-jing, 2004).
Process Improvement in Chemical Synthesis
L. Jing's (2003) research on ethyl Z 2 Methoxyimino 2 (2 aminothiazo 4 yl) acetate, which shares structural similarities with the compound , focused on improving synthesis processes, thereby reducing production costs and simplifying operations. This implies the potential of this compound in process optimization in industrial chemistry (L. Jing, 2003).
Marine and Natural Product Research
Research by Hong-Hua Wu et al. (2009, 2010) on compounds isolated from marine sources points to the potential of structurally related compounds, such as this compound, in the discovery of new bioactive molecules. These studies indicate the compound's relevance in marine biology and natural product chemistry (Hong-Hua Wu et al., 2009), (Hong-Hua Wu et al., 2010).
Pharmacological Investigations
Research by R. Chikhale et al. (2009) into ethyl 6-methyl-2-methoxy-3-(substituted 1-phenylethanone)-4-(substituted phenyl)-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylates, which are similar in structure to this compound, demonstrates the compound's relevance in the development of new pharmacological agents. Such studies suggest the potential for drug discovery and development (R. Chikhale et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[3-(2-methoxyphenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-4-23-15(20)10-17-14(19)9-11(2)18(16(17)21)12-7-5-6-8-13(12)22-3/h5-9H,4,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLAKVBVQKOQDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=C(N(C1=O)C2=CC=CC=C2OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2409203.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2409208.png)
![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide](/img/structure/B2409209.png)

![2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2409211.png)
![N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2409212.png)


![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)


